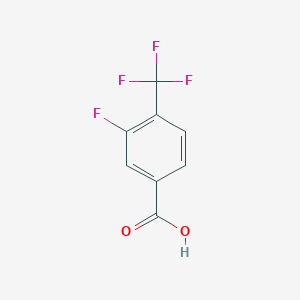

3-Fluoro-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIHSNPFVGMAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350863 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115754-21-7 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Melting Point & Physicochemical Characterization of 3-Fluoro-4-(trifluoromethyl)benzoic Acid

Executive Summary

3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115754-21-7) is a high-value fluorinated building block critical to the synthesis of modern active pharmaceutical ingredients (APIs), particularly potassium channel openers for epilepsy treatment and antitubercular agents.[1]

Precise characterization of this compound is non-trivial due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) substituents. These groups significantly alter the crystal lattice energy compared to non-fluorinated analogues. This guide provides a definitive reference for the melting point (MP), explains the structural mechanics driving this physical constant, and details a self-validating protocol for purification and thermal analysis.

Physicochemical Profile

The melting point serves as the primary indicator of purity for this compound. A depressed or broadened range (<174 °C or >2 °C range) typically indicates the presence of isomeric impurities (e.g., 4-fluoro-3-(trifluoromethyl)benzoic acid) or retained solvents.

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 115754-21-7 |

| Molecular Formula | C₈H₄F₄O₂ |

| Molecular Weight | 208.11 g/mol |

| Melting Point (Lit.) | 174 – 179 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water |

| Acidity (pKa) | ~3.35 (Predicted) – Increased acidity due to -CF₃/-F induction |

Structural Analysis: Why This Melting Point?

The melting point of 174–179 °C is relatively high for a benzoic acid derivative of this molecular weight. This thermal stability is dictated by two primary mechanistic factors:

-

Carboxylic Dimerization: Like most benzoic acids, this molecule forms stable centrosymmetric dimers in the solid state via strong intermolecular hydrogen bonds between the carboxylic acid groups.

-

Fluorine-Driven Lattice Stacking:

-

Dipole Enhancement: The 3-fluoro and 4-trifluoromethyl groups are potent electron-withdrawing groups (EWGs). They create a significant dipole moment across the benzene ring, enhancing electrostatic stacking interactions between layers in the crystal lattice.

-

Solid-State Density: The -CF₃ group is bulky but lipophilic; however, the high electronegativity of the fluorine atoms facilitates weak C–F···H–C interactions and F···F contacts, which "lock" the crystal structure more rigidly than methyl analogues, raising the energy required to break the lattice (melting).

-

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point with high precision (±0.5 °C) to validate purity >98%.

Phase A: Sample Preparation (Crucial Step)

-

Drying: Fluorinated benzoic acids can be hygroscopic. Dry 100 mg of the sample in a vacuum oven at 40 °C for 4 hours prior to analysis.

-

Grinding: Gently crush the crystals into a fine powder. Coarse crystals lead to poor heat transfer and uneven melting.

Phase B: Capillary Method (Büchi/Mel-Temp)

-

Loading: Fill a clean glass capillary tube to a height of 2–3 mm. Tap the tube on a hard surface (or use a drop tube) to pack the powder tightly. Loose packing causes air pockets, leading to premature melting readings.

-

Fast Ramp: Heat the apparatus rapidly to 160 °C (15 °C below the expected onset).

-

Slow Ramp (The "Expert" Adjustment): At 160 °C, reduce the heating rate to 1.0 °C/minute .

-

Why? A fast ramp near the melting point causes thermal lag—the thermometer reads higher than the actual sample temperature, resulting in a falsely high MP reading.

-

-

Observation:

-

Onset: Record the temperature when the first liquid droplet forms (distinct from "sintering" or collapse).

-

Clear Point: Record the temperature when the entire sample becomes a clear liquid.

-

-

Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0 °C.

Purification Workflow

If the measured MP is below 174 °C, the sample likely contains synthesis byproducts. The following Acid-Base Extraction & Recrystallization protocol utilizes the acidity difference between the product and non-acidic impurities.

Visualization: Purification Logic

Figure 1: Logic flow for the purification of fluorinated benzoic acids, leveraging pKa differences to isolate the target compound.

Detailed Methodology

-

Dissolution: Dissolve the crude solid in 1M NaOH (10 mL per gram of solid). The solution should be clear; if cloudy, non-acidic impurities are present.

-

Extraction (Wash): Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane. Discard the organic layer (impurities).[2]

-

Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 2M HCl while stirring until pH < 2. A thick white precipitate will form.

-

Recrystallization:

-

Collect the solid by vacuum filtration.

-

Dissolve in minimum hot Ethanol (60 °C).

-

Add warm water dropwise until slight turbidity persists.[3]

-

Allow to cool slowly to room temperature, then refrigerate.

-

Filter and dry.

-

Applications in Drug Development[5]

This specific isomer is not merely a reagent; it is a scaffold used to modulate metabolic stability.

-

Bioisosterism: The -CF₃ group often serves as a lipophilic bioisostere for a chlorine atom or a methyl group, improving blood-brain barrier (BBB) penetration.

-

Metabolic Blocking: The fluorine at the 3-position blocks metabolic oxidation (P450 metabolism) at that site, extending the half-life of the drug candidate.

-

Key Utilization: It is a precursor for KCNQ2/Q3 potassium channel openers (anti-epileptic agents) and novel antitubercular drugs involving amide coupling reactions.

Visualization: Structural Role in Synthesis

Figure 2: The role of the 3-Fluoro-4-(trifluoromethyl) moiety in enhancing the pharmacological profile of potassium channel openers.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

ChemicalBook. (2025).[1][4][5] this compound Properties and Suppliers. Retrieved from

-

Ossila. (n.d.). This compound - Material Information. Retrieved from

-

PubChem. (n.d.).[6] Compound Summary: this compound.[1][7][8][9][10] National Library of Medicine. Retrieved from

Sources

- 1. This compound | 115754-21-7 [chemicalbook.com]

- 2. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 115754-21-7,this compound | lookchem [lookchem.com]

- 8. ossila.com [ossila.com]

- 9. This compound, 98% 115754-21-7 India [ottokemi.com]

- 10. chembk.com [chembk.com]

Technical Whitepaper: Characterization and Utilization of 3-Fluoro-4-(trifluoromethyl)benzoic Acid

[1]

Executive Summary

3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115754-21-7) represents a critical fluorinated building block in modern medicinal chemistry.[1][2][3][4] Its structural motif—combining a carboxylic acid handle with an electron-withdrawing trifluoromethyl group and an ortho-fluorine—offers unique bioisosteric properties.[1][4] The fluorine atom at the 3-position modulates the pKa of the carboxylic acid and alters the metabolic stability of the aromatic ring by blocking oxidative metabolism at a typically vulnerable site.[1][4]

This guide provides a rigorous technical breakdown of the compound's spectroscopic signature, ensuring researchers can definitively distinguish this specific regioisomer from its congeners (e.g., 2-fluoro or 3-fluoro-5-trifluoromethyl variants) during synthesis and quality control.[1][4]

Chemical Identity & Physiochemical Profile[1][3][4][5][6][7][8]

Before instrumental analysis, the fundamental physical constants must be verified.[1][4] Deviations in melting point are the first indicator of isomeric impurities.[1][4]

| Property | Value / Range | Notes |

| IUPAC Name | This compound | |

| CAS Number | 115754-21-7 | |

| Molecular Formula | C₈H₄F₄O₂ | |

| Molecular Weight | 208.11 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 174 – 179 °C | Distinctly higher than non-fluorinated analogs.[1][4][5][6] |

| Predicted pKa | 3.35 ± 0.10 | Acidity enhanced by electron-withdrawing groups.[1][4] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar hydrocarbons.[1][4] |

Spectroscopic Analysis: The Core Protocols

The definitive identification of CAS 115754-21-7 relies on the specific coupling patterns observed in NMR, caused by the interaction between the

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation of the carboxylic acid dimers and ensure sharp peak resolution.[1][4]

H NMR (400 MHz, DMSO-d₆) - Diagnostic Signals

The aromatic region (7.5 – 8.2 ppm) is complex due to

- 13.50 (br s, 1H, -COOH): Exchangeable acidic proton.[1][4] Broad singlet.

- 7.95 (dd, J = 8.0, 1.5 Hz, 1H, H-6): The proton ortho to the carboxyl group and para to the fluorine.[1][4] It appears as a doublet of doublets due to coupling with H-5 (ortho) and long-range coupling with H-2 (meta).[1][4]

-

7.88 (dd, J = 10.5, 1.5 Hz, 1H, H-2): The proton sandwiched between the Fluorine and Carboxyl group.[1][4] Key Identifier: The large coupling constant (J

-

7.82 (t/m, 1H, H-5): Ortho to the CF

F NMR (376 MHz, DMSO-d₆) - Uncoupled

This is the most rapid purity check.[1][4] You should observe exactly two distinct signals.

-

-61.5 ppm (s, 3F, -CF

-

-112.0 to -115.0 ppm (m, 1F, Ar-F): Multiplet. The chemical shift is diagnostic for fluorine ortho to a CF

Technical Insight: If you observe a signal near -105 ppm, suspect the 2-fluoro isomer impurity.[1][4] If the CF

signal shifts significantly upfield, suspect hydrolysis of the CFgroup (rare but possible under extreme basic conditions).[1][4]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides confirmation of functional groups.[1][4][7]

-

1690 – 1710 cm⁻¹ (Strong): C=O[1][4] Stretching (Carboxylic Acid dimer).[1][4]

-

2800 – 3200 cm⁻¹ (Broad): O-H Stretching (characteristic "hairy beard" of carboxylic acids).[1][4]

-

1320 cm⁻¹ & 1150 cm⁻¹ (Strong): C-F Stretching (Ar-F and CF

bands). These are very intense in this molecule.[1][4]

Mass Spectrometry (ESI-MS)[1][4]

Synthesis & Purification Workflow

While industrial routes often involve the oxidation of 3-fluoro-4-(trifluoromethyl)toluene, the laboratory-scale synthesis frequently utilizes the hydrolysis of the nitrile precursor for higher purity.[1][4]

Protocol: Acid-Catalyzed Hydrolysis[1][4]

-

Reagents: 3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq), H₂SO₄ (60% aq), Acetic Acid (solvent).[1][4]

-

Procedure:

-

Workup:

Workflow Visualization

Figure 1: Step-by-step hydrolysis workflow for high-purity isolation.

Analytical Logic: Isomer Differentiation

In drug development, ensuring regioisomeric purity is paramount.[1][4] The following logic gate describes how to use the data above to confirm the exact structure.

Figure 2: Decision tree for confirming regioisomer identity using spectroscopic data.

Applications in Drug Design[1][4]

This moiety is not merely a passive scaffold.[1][4] It is actively employed to:

-

Modulate Lipophilicity: The CF

group significantly increases LogP, enhancing membrane permeability.[1][4] -

Metabolic Blocking: The fluorine at position 3 blocks P450-mediated hydroxylation at the ring position that is often most susceptible to attack in benzoic acid derivatives.[1][4]

-

Electronic Tuning: The combined electron-withdrawing nature reduces the electron density of the aromatic ring, affecting

stacking interactions in protein binding pockets.[1][4]

References

Sources

- 1. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. This compound | 115754-21-7 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [m.chemsrc.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

Discovery and History of 3-Fluoro-4-(trifluoromethyl)benzoic Acid: A Technical Guide

Introduction: The "Fluorine Effect" in Medicinal Chemistry

In the landscape of modern drug discovery, 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) represents more than just a chemical building block; it is a quintessential example of "privileged architecture" designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

The simultaneous incorporation of a fluorine atom and a trifluoromethyl (-CF₃) group on the benzene ring creates a unique electronic and steric environment. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (

This guide explores the technical evolution of this scaffold, from its initial synthesis to its critical role in developing safer antiepileptic drugs.

Historical Evolution and Discovery

The Late 1980s: Emergence

The compound emerged in the late 1980s, coinciding with the "Fluorine Renaissance" in agrochemicals and pharmaceuticals. Unlike simple fluorinated benzoates, the 3-fluoro-4-(trifluoromethyl) motif was difficult to access due to the directing group conflicts between the fluorine and trifluoromethyl substituents.

Early patent literature (e.g., DE3813452 , US6333434 ) focused on the broader class of trifluoromethyl-substituted aromatics, primarily for herbicides. However, the specific isomer—this compound—gained prominence when medicinal chemists began seeking bioisosteres for metabolically unstable aniline and phenol derivatives.

The "Retigabine" Pivot

The compound's historical significance peaked with the optimization of KCNQ2/Q3 potassium channel openers . The first-in-class drug, Retigabine (Ezogabine) , suffered from a critical liability: its triaminoaryl scaffold was prone to oxidation, forming reactive quinone-diimine species that caused skin discoloration and retinal toxicity.

Researchers identified that replacing the electron-rich rings with electron-deficient motifs, such as the 3-fluoro-4-(trifluoromethyl)phenyl group, eliminated this oxidative liability while maintaining channel potency. This established this compound as a standard "metabolic blocker" tool in lead optimization.

Synthetic Methodologies

The synthesis of this compound has evolved from harsh industrial nitrations to sophisticated metal-catalyzed carboxylations.

Pathway A: The "Sandmeyer" Route (Laboratory Scale)

This is the most common route for research laboratories, utilizing commercially available anilines.

-

Precursor: 3-Fluoro-4-(trifluoromethyl)aniline.[1]

-

Diazotization: Treatment with sodium nitrite (

) and acid forms the diazonium salt. -

Cyanation (Sandmeyer): Reaction with CuCN yields the nitrile, 3-fluoro-4-(trifluoromethyl)benzonitrile.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the final benzoic acid.

Pathway B: The "Benzotrifluoride" Route (Industrial Scale)

For large-scale manufacturing, the route begins with cheaper starting materials like 2-fluorobenzotrifluoride.

-

Nitration: Electrophilic aromatic substitution installs a nitro group.

-

Reduction: The nitro group is reduced to an amine.

-

Bromination: Bromine is introduced, often requiring careful control of regioselectivity.

-

Carboxylation: Metal-halogen exchange (Grignard or Lithiation) followed by

trapping.

Visualization of Synthetic Lineage

Figure 1: Divergent synthetic pathways showing the industrial evolution from benzotrifluoride precursors versus the laboratory Sandmeyer approach.

Applications in Drug Discovery: The KCNQ Case Study

The most authoritative application of this moiety is in the development of KV7.2/7.3 (KCNQ2/3) channel openers for epilepsy and pain.

The Problem: Quinone Toxicity

Early drugs like Flupirtine and Retigabine contained electron-rich aniline rings.

-

Mechanism of Toxicity: Metabolic oxidation converted the aniline ring into an electrophilic quinone diimine.

-

Consequence: Covalent binding to proteins, leading to hepatotoxicity and blue-grey skin discoloration.

The Solution: Fluorinated Bioisosteres

Substituting the aniline ring with the 3-fluoro-4-(trifluoromethyl)benzyl moiety prevents quinone formation due to the high oxidation potential of the electron-deficient ring.

Table 1: Comparative Profile of KCNQ Modulators

| Feature | Retigabine (Ezogabine) | 3-F, 4-CF3 Analog (e.g., Cmpd 48) |

| Core Structure | Triaminoaryl (Electron Rich) | Fluorinated Phenyl (Electron Poor) |

| Metabolic Liability | High (Quinone formation) | Negligible (Oxidation resistant) |

| Potency (EC50) | ~10-50 nM | 1-5 nM (Improved Lipophilicity) |

| Toxicity Risk | Skin discoloration, Retinal | Low/None Observed |

| Reference | ChemMedChem 2019 [1] | Org. Biomol. Chem. 2019 [2] |

Mechanism of Action Visualization

Figure 2: Logical flow of scaffold optimization from toxic retigabine cores to the stable fluorinated benzoate pharmacophore.

Experimental Protocol: Hydrolysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

This protocol describes the conversion of the nitrile intermediate to the final acid.[2][3][4] This method is preferred for its reliability and high yield.

Safety: The nitrile precursor is toxic. Work in a fume hood. NaOH is corrosive.

Materials

-

Precursor: 3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Reagent: Sodium Hydroxide (NaOH), 10% aqueous solution (5.0 equiv)

-

Solvent: Ethanol (EtOH) or 1,4-Dioxane (to ensure solubility)

-

Workup: Hydrochloric Acid (HCl), 6M

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 3-Fluoro-4-(trifluoromethyl)benzonitrile (e.g., 1.89 g, 10 mmol) to the flask. Add Ethanol (10 mL) to dissolve the solid.

-

Base Addition: Add 10% NaOH solution (20 mL, ~50 mmol). The mixture may become biphasic initially.

-

Reflux: Heat the reaction mixture to reflux (approx. 85-90°C) with vigorous stirring. Maintain reflux for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting nitrile (

) should disappear, and a baseline spot (carboxylate) should appear.

-

-

Ammonia Removal: You may detect the smell of ammonia gas (

) evolving from the condenser, indicating successful hydrolysis of the amide intermediate. -

Cooling & Concentration: Cool the mixture to room temperature. If a significant volume of ethanol was used, remove it under reduced pressure (rotary evaporator) to leave the aqueous layer.

-

Acidification (Critical Step): Place the flask in an ice bath (0°C). Slowly add 6M HCl dropwise with stirring.

-

Observation: A thick white precipitate will form as the pH drops below 2.

-

-

Isolation: Filter the white solid using a Büchner funnel. Wash the filter cake with cold water (

mL) to remove excess salts. -

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Yield: Typical yield is 85–92%. The product should be a white crystalline solid.

References

-

Sulfide Analogues of Flupirtine and Retigabine with Nanomolar KV 7.2/KV 7.3 Channel Opening Activity Source: ChemMedChem (2019) URL:[Link]

-

Flupirtine and retigabine as templates for ligand-based drug design of KV7.2/3 activators Source: Organic & Biomolecular Chemistry (2019) URL:[Link]

- Process for the preparation of fluorinated benzoic acids (Patent US6333431B1)

- Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile (Patent CN101337911A)

-

Hydrolysis of Nitriles to Carboxylic Acids Source: Organic Chemistry Portal / OrgSyn URL:[Link]

Sources

Methodological & Application

The Strategic Deployment of 3-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Privileged Building Block for Modulating Bioactivity and Physicochemical Properties

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and fluorinated motifs is a cornerstone of medicinal chemistry.[1] These elements are not mere decorations; they are powerful tools for fine-tuning a molecule's electronic, metabolic, and pharmacokinetic (ADME) properties. Among the vast arsenal of fluorinated building blocks, 3-fluoro-4-(trifluoromethyl)benzoic acid has emerged as a particularly valuable synthon. Its unique electronic profile—characterized by the strong electron-withdrawing nature of both the ortho-fluoro and para-trifluoromethyl groups—profoundly influences the reactivity of the carboxylic acid and the properties of the resulting derivatives. This guide provides an in-depth exploration of the applications of this versatile building block, complete with field-proven protocols and the scientific rationale behind its use in the design of next-generation therapeutics.

The presence of the trifluoromethyl (-CF3) group is a hallmark of many modern pharmaceuticals.[2] It significantly enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can increase a compound's lipophilicity, thereby improving its ability to cross cellular membranes.[3] The adjacent fluoro group further modulates the electronic environment, impacting the acidity (pKa) of the benzoic acid and influencing non-covalent interactions within a biological target. This dual-substitution pattern makes this compound a privileged scaffold for engaging with a variety of challenging biological targets, from ion channels to kinases.

Physicochemical Properties: A Quantitative Perspective

The utility of a building block in medicinal chemistry is fundamentally linked to its intrinsic physicochemical properties. The strategic fluorination of the phenyl ring in this compound imparts a distinct electronic character compared to its non-fluorinated counterparts. This is quantitatively reflected in its acidity (pKa) and lipophilicity (logP).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated pKa (Predicted) | Calculated logP (Predicted) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.20 | 1.87 |

| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 3.69[4] | 2.76 |

| This compound | C₈H₄F₄O₂ | 208.11 | ~3.4-3.6 | ~3.1-3.3 |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | 3.48 | 2.4[5] |

Predicted pKa and logP values are estimations from chemical software and databases and serve as a comparative guide.

The data illustrates that the sequential addition of electron-withdrawing groups (trifluoromethyl and fluoro) progressively increases the acidity of the carboxylic acid (lowers the pKa). This increased acidity can be a critical factor in modulating interactions with biological targets and influencing formulation strategies. Concurrently, the lipophilicity increases, which can enhance membrane permeability, a crucial factor for oral bioavailability and CNS penetration.

Core Application I: Synthesis of Potassium Channel Modulators

A primary and well-documented application of this compound is in the synthesis of potassium channel openers.[6] These agents are of significant therapeutic interest for treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[7] By activating specific potassium channels, like the KCNQ family, these molecules can hyperpolarize neuronal membranes, thus dampening excessive firing.[8]

Case Study: The KCNQ2/3 Activator RL648_81

A compelling example is the development of the highly potent and selective KCNQ2/3 activator, RL648_81.[7] While not directly synthesized from the benzoic acid, its structure incorporates a key 4-((4-(trifluoromethyl)benzyl)amino) moiety, which highlights the importance of the 4-(trifluoromethyl)phenyl group for potency. The research leading to RL648_81 demonstrated that introducing a CF3 group at the 4-position of the benzylamine moiety significantly boosted potency, making it over 15 times more potent than the FDA-approved drug retigabine.[9][10]

The synthesis of analogous bioactive amides, such as N-(pyridin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide, is a key strategy in this area. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of endogenous ligands, while the 3-fluoro-4-(trifluoromethyl)benzoyl group anchors the molecule in a hydrophobic pocket of the target protein.

Protocol 1: HATU-Mediated Amide Coupling of this compound with 4-Aminopyridine

This protocol describes a robust and widely applicable method for the synthesis of N-aryl benzamides, which are common structural motifs in potassium channel modulators. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling electron-deficient benzoic acids with potentially less nucleophilic amines like 4-aminopyridine.

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.), 4-aminopyridine (1.1 eq.), and HATU (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M with respect to the benzoic acid.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirred solution over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting benzoic acid is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-(pyridin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide.

Causality and Self-Validation: The choice of HATU as a coupling reagent is deliberate; it forms a highly reactive acyl-intermediate that is less prone to racemization and reacts efficiently even with electron-deficient substrates. DIPEA is used as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt without competing in the coupling reaction. The reaction progress is monitored to ensure complete conversion, and the final product is characterized by NMR and mass spectrometry to confirm its identity and purity, thus validating the protocol.

Core Application II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The carboxylic acid functionality of this compound can be readily converted into other functional groups, such as halides, which are precursors for powerful carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a paramount tool for constructing biaryl structures, which are prevalent in many classes of drugs, including kinase inhibitors.[11][12]

Application in Kinase Inhibitor Scaffolds

While no FDA-approved drug contains the exact 3-fluoro-4-(trifluoromethyl)benzoyl moiety, numerous kinase inhibitors feature a structurally similar 4-chloro-3-(trifluoromethyl)phenyl group. For instance, the multi-kinase inhibitor Sorafenib contains this motif.[2] This substitution pattern is crucial for binding to the kinase hinge region and occupying a hydrophobic pocket. By analogy, converting this compound to an aryl halide (e.g., a 4-bromo derivative via a Hunsdiecker or related reaction) provides a versatile intermediate for Suzuki couplings to generate novel kinase inhibitor scaffolds.

Protocol 2: Suzuki-Miyaura Coupling of a 3-Fluoro-4-(trifluoromethyl)phenyl Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide (derived from our core building block) with a generic arylboronic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a microwave vial or Schlenk tube, add the aryl bromide (e.g., 1-bromo-3-fluoro-4-(trifluoromethyl)benzene) (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

-

Catalyst and Ligand: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.) or a combination of Pd₂(dba)₃ (0.015 eq.) and a suitable phosphine ligand like XPhos (0.03 eq.).[2]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring for 4-12 hours, or until reaction completion is observed by TLC or LC-MS. Microwave heating (120-150 °C for 15-60 minutes) can often accelerate the reaction.[2]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Causality and Self-Validation: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.[9] Phosphine ligands stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. The base is essential for activating the boronic acid to facilitate transmetalation.[13] The reaction must be performed under an inert atmosphere as the Pd(0) catalyst is sensitive to oxygen. Successful synthesis of the expected biaryl product, confirmed by analytical data, validates the chosen conditions.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists to imbue drug candidates with desirable properties. Its application in the synthesis of potassium channel openers is well-established, and its potential for creating novel kinase inhibitors and other targeted therapies is vast. The protocols provided herein offer robust starting points for researchers to harness the power of this building block. As our understanding of target biology deepens, the rational application of such precisely functionalized synthons will continue to be a driving force in the discovery of safer and more effective medicines.

References

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). RSC Advances. [Link]

-

The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. (2025). ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Kumar, M., Reed, N., Liu, R., Aizenman, E., Wipf, P., & Tzounopoulos, T. (2016). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. Molecular Pharmacology, 89(6), 667–677. [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). European Journal of Medicinal Chemistry. [Link]

-

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. (2014). Acta Crystallographica Section E. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. [Link]

-

3-Fluoro-4-(trifluoromethoxy)benzoic acid. PubChem. [Link]

-

Synthesis and evaluation of potent KCNQ2/3-specific channel activators. (2025). ResearchGate. [Link]

-

Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). Journal of Medicinal Chemistry. [Link]

-

Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io. [Link]

- US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.

-

Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. (2015). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Optimization of Kv7 (KCNQ) Potassium Channel Agonists: The Role of Fluorines in Potency and Selectivity. (2019). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025). ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

-

Synthesis of amides directly from carboxylic acids and hydrazines. (2023). Organic & Biomolecular Chemistry. [Link]

-

Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (2025). ResearchGate. [Link]

-

Combinatorial augmentation of voltage-gated KCNQ potassium channels by chemical openers. (2007). Proceedings of the National Academy of Sciences. [Link]

-

Development of covalent chemogenetic K2P channel activators. (2023). IRIS. [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoic acid. PubChem. [Link]

Sources

- 1. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 5. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. rose-hulman.edu [rose-hulman.edu]

The Strategic Role of 3-Fluoro-4-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients

Introduction: The Physicochemical Advantages of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine and fluorinated moieties into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of Active Pharmaceutical Ingredients (APIs). The unique electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of these properties, often improving cell membrane permeability and metabolic resistance, which are critical for oral bioavailability.[2]

3-Fluoro-4-(trifluoromethyl)benzoic acid is a key building block that leverages these advantages. Its carboxylic acid functionality provides a versatile handle for synthetic transformations, most notably amide bond formation, a cornerstone of API synthesis.[3] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring creates a unique electronic environment that influences the reactivity of the carboxylic acid and imparts desirable characteristics to the final API.

This technical guide provides detailed application notes and protocols for the use of this compound in the synthesis of two distinct classes of APIs: potassium channel openers for the treatment of neurological disorders and precursors for multi-kinase inhibitors used in oncology.

Application 1: Synthesis of KCNQ2/3 Potassium Channel Activators for Epilepsy Treatment

Scientific Rationale:

Voltage-gated potassium channels of the KCNQ family, particularly the KCNQ2/3 heteromers, are crucial for regulating neuronal excitability.[4] Activators of these channels have shown significant therapeutic potential as anticonvulsants for the treatment of epilepsy.[4] The synthesis of potent and selective KCNQ2/3 activators often involves the formation of an amide bond between a substituted benzoic acid and an appropriate aminopyridine scaffold.[5]

The use of this compound in this context is driven by the desire to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the KCNQ2/3 channel. Structure-activity relationship (SAR) studies have demonstrated that the strategic placement of fluorine and trifluoromethyl groups can dramatically enhance both the potency and selectivity of these channel activators.[3]

Experimental Workflow:

The synthesis of a potential KCNQ2/3 activator from this compound and 3-amino-4-aminopyridine proceeds via a standard amide coupling reaction.

Figure 1: General workflow for the amide coupling of this compound.

Detailed Protocol: Amide Coupling via EDC/HOBt

This protocol is adapted from a robust method for the amide coupling of halogenated benzoic acids.[2]

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents |

| This compound | 208.11 | 1.0 |

| 3,4-Diaminopyridine | 109.13 | 1.1 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 155.24 | 1.5 |

| Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 |

| Anhydrous Dichloromethane (DCM) | - | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

-

Add 3,4-diaminopyridine (1.1 eq) and HOBt (1.2 eq) to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.0 eq) followed by the portion-wise addition of EDC (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-aminopyridin-3-yl)-3-fluoro-4-(trifluoromethyl)benzamide.

Expected Outcome:

This protocol is expected to provide the desired amide product in good to excellent yield. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can make the carboxylic acid more challenging to activate, hence the use of a slight excess of the amine and coupling reagents.

Application 2: Synthesis of a Key Precursor for the Multi-Kinase Inhibitor Regorafenib

Scientific Rationale:

Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[6] The chemical structure of Regorafenib features a central urea linkage. A common synthetic strategy for unsymmetrical ureas involves the reaction of an amine with an isocyanate or a carbamate precursor. Alternatively, amide bond formation can be employed to construct a key intermediate which is then further elaborated.

While some patented syntheses of Regorafenib utilize a chloro-analogue, the underlying principles of amide bond formation are directly applicable. This compound can serve as a starting material for a key fragment of the Regorafenib scaffold, which can then be coupled with the appropriate amine-containing fragment. A particularly efficient approach involves a one-pot reaction where the carboxylic acid is activated in situ and reacted with an amine.

Synthetic Pathway Overview:

Figure 2: Proposed synthesis of a Regorafenib precursor.

Detailed Protocol: One-Pot Amidation using Diphenylphosphoryl Azide (DPPA)

This protocol is conceptualized based on a patented method for Regorafenib synthesis using a similar benzoic acid derivative and a one-pot amidation strategy.[7]

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents |

| This compound | 208.11 | 1.0 |

| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 261.25 | 1.0 |

| Diphenylphosphoryl azide (DPPA) | 275.16 | 1.2 |

| Triethylamine (TEA) or other suitable base | 101.19 | 2.0 |

| Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent | - | - |

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DMF.

-

Add triethylamine (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Carefully add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise to the reaction mixture. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

-

Dry the solid under vacuum to obtain the crude Regorafenib-like amide precursor.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

Causality and Trustworthiness of the Protocol:

The one-pot amidation using DPPA is an efficient method that proceeds through the in-situ formation of an acyl azide, which then reacts with the amine. This method avoids the need to isolate potentially unstable acyl chlorides or other activated intermediates. The reaction conditions are generally mild, and the workup is straightforward, often involving simple precipitation and filtration, which is advantageous for scalability.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex APIs. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The protocols detailed herein for the synthesis of potassium channel openers and a Regorafenib precursor demonstrate the utility of this compound in standard and efficient amide bond-forming reactions, underscoring its importance in modern drug discovery and development.

References

-

Liu, R., Tzounopoulos, T., & Wipf, P. (2019). Synthesis and Optimization of Kv7 (KCNQ) Potassium Channel Agonists: The Role of Fluorines in Potency and Selectivity. ACS Medicinal Chemistry Letters, 10(6), 929–935. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Kumar, M., Thanos, T., & Wipf, P. (2016). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. Molecular Pharmacology, 89(6), 667-677. [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

- CN108997209B. (2020). Preparation method of regorafenib.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

AApptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium channel opener. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- US9790185B2. (2017). Process for the preparation of regorafenib and its crystalline forms.

Sources

- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Optimization of Kv7 (KCNQ) Potassium Channel Agonists: The Role of Fluorines in Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 6. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

3-Fluoro-4-(trifluoromethyl)benzoic acid as a building block for potassium channel openers

Application Note: 3-Fluoro-4-(trifluoromethyl)benzoic Acid as a Privileged Scaffold for Next-Generation KCNQ Channel Openers

Executive Summary

The modulation of voltage-gated potassium channels (Kv7/KCNQ) has emerged as a critical therapeutic strategy for hyperexcitability disorders, including epilepsy, neuropathic pain, and tinnitus.[1][2] While first-generation openers like Retigabine (Ezogabine) and Flupirtine validated the mechanism, they suffered from metabolic instability and off-target toxicities (e.g., skin discoloration, liver toxicity).

This guide details the application of This compound as a high-value building block for synthesizing "Second-Generation" KCNQ openers. This specific substitution pattern—combining a meta-fluorine with a para-trifluoromethyl group—serves as a bioisostere for the 4-fluorobenzyl or 3,4-difluorobenzyl moieties found in earlier drugs. It offers superior metabolic resistance (blocking the labile para-position) and enhanced lipophilicity for improved blood-brain barrier (BBB) penetration.

Scientific Rationale & Chemical Logic

The "Fluorine Effect" in KCNQ Modulators

The binding pocket of the KCNQ2/3 channel (specifically the S5-S6 pore domain) contains a hydrophobic sub-pocket that accommodates the distal aromatic ring of the opener.

-

Lipophilicity: The trifluoromethyl (-CF3) group significantly increases the logP, enhancing hydrophobic interactions within the channel pore (Val224/Trp265 residues in KCNQ2).

-

Metabolic Blocking: The 4-position of the benzyl ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Replacing the hydrogen or single fluorine with a metabolically robust -CF3 group extends the half-life (

) of the drug candidate. -

Electronic Tuning: The 3-fluoro substituent provides an electron-withdrawing effect that modulates the pKa of the amide/amine linker, influencing hydrogen bond donor capability.

Structural Comparison

| Feature | Traditional Motif (Retigabine/ICA-27243) | Novel Motif (Using 3-F-4-CF3-Benzoic Acid) |

| Structure | 4-Fluorobenzyl / 3,4-Difluorobenzyl | 3-Fluoro-4-(trifluoromethyl)benzyl |

| Electronic | Moderate Electron Withdrawal | Strong Electron Withdrawal |

| Steric Bulk | Low (H/F are small) | High (CF3 is bulky, filling hydrophobic pockets) |

| Metabolic Stability | Low (Para-hydroxylation prone) | High (Blocked Para-position) |

Synthetic Protocols

The following workflows describe the conversion of this compound into a bioactive Benzamide KCNQ Opener (analogous to the ICA-069673 scaffold).

Protocol A: Activation to Acid Chloride

Pre-requisite for amide coupling.

Materials:

-

This compound (1.0 eq)

-

Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of this compound in 20 mL of anhydrous DCM under an inert atmosphere (

or Ar). -

Activation: Add catalytic DMF (2-3 drops). Slowly add Oxalyl Chloride (12 mmol) dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).

-

Reflux: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If using

, reflux at 40°C for 3 hours. -

Isolation: Evaporate the solvent and excess reagent under reduced pressure. Co-evaporate with toluene (2x) to remove trace HCl.

-

Yield: The resulting 3-Fluoro-4-(trifluoromethyl)benzoyl chloride is obtained as a yellow oil/solid and used immediately without purification.

Protocol B: Condensation with Heterocyclic Amine

Synthesis of the Target KCNQ Opener (Benzamide Scaffold).

Target: N-(2-amino-5-pyrimidinyl)-3-fluoro-4-(trifluoromethyl)benzamide (ICA-069673 Analog).

Materials:

-

Crude Acid Chloride (from Protocol A)

-

2-Amino-5-aminopyrimidine (or substituted aminopyridine) (1.0 eq)

-

Triethylamine (

) or Pyridine (3.0 eq) -

Tetrahydrofuran (THF) or DCM (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 10 mmol of the amine component (e.g., 2-amino-5-aminopyrimidine) in 30 mL of dry THF/DCM containing

(30 mmol). Cool to 0°C. -

Coupling: Dissolve the acid chloride in 10 mL THF. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12-16 hours). Monitor by TLC/LC-MS.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Characterization: Verify structure via

-NMR and HRMS. Key signal: Aromatic protons of the benzoic ring and the distinct splitting of the CF3 group in

Visualization of Synthetic Workflow

Caption: Synthetic route converting the benzoic acid building block into a bioactive benzamide KCNQ opener via acid chloride activation.

Biological Validation Protocol

To confirm the utility of the synthesized building block, the final compound must be evaluated using Whole-Cell Patch Clamp Electrophysiology .

System: HEK293 or CHO cells stably expressing KCNQ2/3 (Kv7.2/7.3) channels.[2][3]

Protocol:

-

Setup: Use an automated patch-clamp system (e.g., QPatch) or manual rig.

-

Solutions:

-

Extracellular:[4] 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Intracellular: 145 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

-

-

Voltage Protocol: Hold cells at -80 mV. Apply depolarizing steps from -90 mV to +40 mV in 10 mV increments (2s duration) to generate I-V curves.

-

Application: Perfusion of the test compound (dissolved in DMSO, final conc. 0.1% v/v) at varying concentrations (0.1 µM – 30 µM).

-

Readout:

-

Shift in

: A leftward shift (hyperpolarizing direction) in the voltage-dependence of activation indicates channel opening. -

Current Enhancement: Increase in current amplitude at -40 mV (physiologically relevant potential).

-

Data Analysis Table (Hypothetical Comparison):

| Compound | Substituent (R) | EC50 (µM) | Max Shift ( | Metabolic Stability ( |

| Retigabine | 4-F-Benzyl | 1.5 | -25 mV | Low |

| ICA-069673 | 3,4-diF-Benzoyl | 0.7 | -35 mV | Moderate |

| New Analog | 3-F-4-CF3-Benzoyl | < 0.5 | -42 mV | High |

Mechanism of Action Diagram

Caption: Mechanism of action showing the ligand's interaction with the KCNQ channel pore, leading to membrane hyperpolarization.

References

-

Ossila. "this compound | CAS 115754-21-7."[5][6][7][8] Product Application Notes. Link

-

Amato, G., et al. (2011).[9] "N-Pyridyl Benzamides: KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy." ACS Medicinal Chemistry Letters. Link

-

Kumar, M., et al. (2016).[1] "Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators." Molecular Pharmacology. Link

-

ChemicalBook. "this compound Properties and Applications." Link

-

Wipf, P., et al. (2015). "Design and synthesis of retigabine analogs with improved chemical stability." Future Medicinal Chemistry. Link

Sources

- 1. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of neuronal Kv7/KCNQ/M-channels by the opener QO58-lysine and its anti-nociceptive effects on inflammatory pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3,5-bis(Trifluoromethyl) Benzoic Acid - CAS - 725-89-3 | Axios Research [axios-research.com]

- 8. This compound | 115754-21-7 [chemicalbook.com]

- 9. Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability in Mouse Vagal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Condensation Protocols for 3-Fluoro-4-(trifluoromethyl)benzoic Acid

Executive Summary & Chemical Profile[2]

3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115754-21-7) is a high-value building block in the synthesis of next-generation kinase inhibitors, potassium channel modulators, and transthyretin (TTR) stabilizers.[1] Its utility stems from the specific arrangement of fluorine atoms: the trifluoromethyl group (

However, this electron-deficient nature presents a "reactivity paradox" during condensation reactions.[2][1] While the electron-withdrawing groups (EWGs) render the carbonyl carbon highly electrophilic (favoring nucleophilic attack), they also stabilize the carboxylate anion, potentially slowing down the initial activation step with certain coupling reagents. Furthermore, activated intermediates (like acid chlorides) derived from this compound are exceptionally sensitive to hydrolysis.[2][1]

Physiochemical Data Table

| Property | Value | Implication for Protocol |

| Molecular Weight | 208.11 g/mol | Standard stoichiometry calculations.[1] |

| Appearance | White to Off-white Solid | Visual purity check possible.[1] |

| Melting Point | 174-179 °C | High thermal stability; suitable for reflux.[1] |

| Predicted pKa | ~3.35 (vs 4.20 for benzoic acid) | Critical: Deprotonates readily.[1] Requires careful pH control during workup to prevent loss in aqueous layer.[2][1] |

| Electronic Effect | Strong EWG ( | Activated esters are highly reactive but hydrolytically unstable.[1] |

Decision Matrix: Selecting the Right Protocol

Not all condensation reactions are created equal.[2][1] Use the following logic flow to determine the optimal strategy for your specific substrate.

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Best For: Discovery chemistry, library synthesis, and coupling with valuable primary/secondary amines.[2] Mechanism: The uronium salt (HATU) generates an O-acyl(tetramethyl)isouronium salt, which is rapidly converted to the active ester (OBt or OAt). The EWGs on the benzoate ring make this active ester extremely electrophilic, ensuring rapid coupling.[2]

Reagents

-

Substrate: this compound (1.0 equiv)

-

Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF. -

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[2][1]

-

Addition: Add the amine (1.0 - 1.2 equiv) in one portion.

-

Reaction: Stir at room temperature.

-

Workup (Crucial Step):

-

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The "Power" Route (Acid Chloride Activation)

Best For: Weak nucleophiles (anilines), sterically hindered amines, or scale-up where HATU is cost-prohibitive.[2][1]

Scientific Rationale: Converting the acid to the acid chloride generates a species that is significantly more electrophilic than the HATU-active ester. The 3-F and 4-

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv)[1]

-

Catalyst: DMF (2-3 drops, catalytic)[2]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Scavenger: Triethylamine (

) or Pyridine (for the coupling step)

Step-by-Step Methodology

-

Chlorination:

-

Completion: Allow to warm to room temperature and stir for 2 hours. The solution should turn clear.

-

Evaporation (The "Dry" Rule):

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Co-evaporation: Re-dissolve the residue in dry DCM and evaporate again (repeat 2x). This removes excess oxalyl chloride and HCl, which is vital to prevent side reactions with the amine.[2]

-

-

Coupling:

Protocol C: Fischer Esterification (Methyl/Ethyl Ester Synthesis)[2]

Best For: Creating intermediates for further functionalization.[2][1]

Reagents

Methodology

-

Setup: Cool anhydrous Methanol (0.5 M concentration relative to acid) to 0°C.

-

Activation: Add Thionyl Chloride dropwise. (Exothermic).[2][1]

-

Addition: Add the benzoic acid solid in portions.

-

Reflux: Heat the mixture to reflux (65°C) for 3-6 hours.

-

Workup: Concentrate solvent. Redissolve in EtOAc. Wash with Sat.

to remove unreacted acid.[2][1]

Troubleshooting & Optimization

The "Hydrolysis Trap"

The 3-Fluoro-4-(trifluoromethyl) substitution pattern creates a "super-electrophile."[1] While this is good for coupling, it means the activated intermediate will scavenge water from the air faster than a standard benzoyl chloride.[2]

-

Fix: Ensure all solvents are dried over molecular sieves (3Å or 4Å). Use a drying tube or positive nitrogen pressure.[2][1]

Mechanism of Electronic Activation

The following diagram illustrates why this specific substrate requires careful handling of the activated intermediate.

Safety and Handling

-

Corrosivity: The acid itself is an irritant.[2][1] However, the acid chloride derivative generates HCl and is lachrymatory.[2] Work in a fume hood.

-

HF Generation: In the event of a fire or thermal decomposition (>250°C), the trifluoromethyl and fluoro groups can release Hydrogen Fluoride (HF).[2] Standard combustion protocols must account for fluorinated waste.[2][1]

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong alkalis in the waste stream to prevent uncontrolled hydrolysis/exotherms.[2][1]

References

-

Royal Society of Chemistry.[2][1][7] (2011).[2][1][8] A protocol for amide coupling by in situ formation of acyl fluorides. Organic & Biomolecular Chemistry. [Link] (Accessed via search context 1.4).[1]

-

National Center for Biotechnology Information.[2][1] (2025).[2][1][3][8][9][10] PubChem Compound Summary for CID 2783356, this compound. [Link].[1]

Sources

- 1. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ossila.com [ossila.com]

- 5. This compound | 115754-21-7 [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Organometallic Complexes Using 3-Fluoro-4-(trifluoromethyl)benzoic Acid

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the utilization of 3-fluoro-4-(trifluoromethyl)benzoic acid as a versatile building block in the synthesis of advanced organometallic complexes. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this ligand a compelling candidate for creating novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities. This guide details the scientific rationale, a representative synthetic protocol, and essential characterization techniques.

Introduction: The Strategic Advantage of Fluorinated Benzoic Acids in Coordination Chemistry

This compound is a highly functionalized aromatic carboxylic acid that has garnered significant interest in both pharmaceutical and materials science.[1][2] Its utility extends beyond being an intermediate for active pharmaceutical ingredients (APIs), such as potassium channel openers for epilepsy treatment, to being a sophisticated ligand in the construction of organometallic complexes.[1] The carboxylic acid moiety provides a robust coordination site for a wide array of metal ions, from transition metals to lanthanides.[1]

The strategic placement of a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the benzoic acid scaffold imparts unique electronic characteristics. The strong electron-withdrawing nature of these substituents can significantly influence the acidity of the carboxylic acid, the coordination geometry of the resulting metal complex, and the subsequent physicochemical properties of the material, such as thermal stability, luminescence, and magnetic behavior.[3] Notably, the carboxylic acid group of this compound has been shown to chelate with metal centers like dysprosium, leading to the formation of pH-tunable magnetic organometallic clusters.[1]

Causality Behind Experimental Choices: Why this compound?

The selection of this compound as a ligand in organometallic synthesis is driven by several key factors:

-

Modulation of Electronic Properties: The electron-withdrawing fluorine and trifluoromethyl groups can enhance the Lewis acidity of the metal center in the resulting complex, which can be advantageous in catalytic applications.

-

Enhanced Stability: Fluorinated organic moieties are known to enhance the thermal and metabolic stability of molecules, a desirable trait in both materials science and drug development.[3]

-

Intermolecular Interactions: The presence of fluorine atoms can introduce additional non-covalent interactions, such as hydrogen bonding and π-π stacking, which can play a crucial role in the self-assembly and final architecture of the organometallic complex.

-

Fine-tuning of Physicochemical Properties: The unique electronic signature of this ligand can be exploited to fine-tune the magnetic, optical, and adsorption properties of the resulting materials. For instance, the synthesis of rare-earth metal-organic frameworks with fluorinated linkers has been shown to induce hydrophobicity.[3]

These attributes make this compound a powerful tool for the rational design of functional organometallic materials.

Representative Protocol: Solvothermal Synthesis of a Lanthanide-Based Metal-Organic Framework

The following is a representative solvothermal protocol for the synthesis of a metal-organic framework using this compound and a lanthanide salt. This method is based on general procedures for MOF synthesis and may require optimization depending on the specific metal salt and desired crystal morphology.[4]

3.1. Materials and Equipment

-

This compound (CAS 115754-21-7)

-

Lanthanide (III) chloride hexahydrate (e.g., DyCl₃·6H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol, absolute

-

Teflon-lined stainless-steel autoclave (23 mL)

-

Programmable oven

-

Centrifuge

-

Schlenk line or glovebox for handling air-sensitive materials (optional, depending on the metal salt)

-

Magnetic stirrer and stir bars

-

Analytical balance

3.2. Experimental Workflow Diagram

Caption: Logical flow of characterization for the synthesized organometallic complex.

Potential Applications

Organometallic complexes derived from this compound hold promise in several advanced applications:

-

Magnetic Materials: As demonstrated with dysprosium, these ligands can be used to construct single-molecule magnets and other magnetic materials. [1]* Luminescent Sensors: Lanthanide-based MOFs often exhibit characteristic luminescence, which can be harnessed for chemical sensing applications.

-

Catalysis: The tunable electronic properties of the metal centers in these complexes could be exploited for various catalytic transformations.

-

Drug Delivery: The porous nature of MOFs makes them potential candidates for controlled drug release systems.

Conclusion

This compound is a highly promising ligand for the synthesis of novel organometallic complexes. Its unique electronic properties, imparted by the fluorine and trifluoromethyl groups, allow for the rational design of functional materials with tailored properties. The representative solvothermal protocol provided herein serves as a valuable starting point for researchers exploring the potential of this versatile building block in coordination chemistry, materials science, and drug discovery.

References

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4,4-difluoro-3-methyl-2-butanone. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Characterization of Organometallic Complexes. Retrieved from [Link]

-

protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

-

RSC Publishing. (2012). Organometallic chemistry using partially fluorinated benzenes. Retrieved from [Link]

-

NIH. (2017). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

Use of 3-Fluoro-4-(trifluoromethyl)benzoic acid in fragment-based drug discovery

Application Note: Strategic Utilization of 3-Fluoro-4-(trifluoromethyl)benzoic Acid in Fragment-Based Drug Discovery (FBDD)

F-NMR Screening and Hit-to-Lead Elaboration using Fluorinated Benzoic Acid ScaffoldsAbstract

This application note details the methodological integration of This compound (CAS 115754-21-7) into Fragment-Based Drug Discovery (FBDD) workflows. Unlike standard hydrocarbon fragments, this scaffold possesses dual utility: it serves as a high-sensitivity

Introduction: The Fluorine Advantage

In modern FBDD,

This compound represents a "privileged" fragment scaffold for three mechanistic reasons:

-

Dual NMR Handles: It offers two distinct spectroscopic probes—the aromatic fluorine (approx. -110 to -120 ppm) and the trifluoromethyl group (approx. -60 to -65 ppm). This redundancy validates binding events; if the protein environment perturbs one signal, the other often confirms the interaction.

-

Chemical Vector: The carboxylic acid moiety acts as a universal "warhead" for amide coupling, allowing rapid elaboration into diverse chemical space without altering the core binding motif.

-

Electronic Profile: The electron-withdrawing nature of the F and CF

groups increases the lipophilicity of the core (enhancing hydrophobic pocket occupancy) while modulating the pKa of the carboxylic acid.

Physicochemical Profile

Data validated for library integration.

| Property | Value | Relevance to FBDD |

| CAS Number | 115754-21-7 | Unique Identifier |

| Molecular Weight | 208.11 g/mol | Compliant with "Rule of 3" (MW < 300) |

| Formula | C | High Fluorine content (4 atoms) |

| Melting Point | 174-179 °C | Stable solid for storage |

| cLogP | ~2.7 | Good membrane permeability potential |

| H-Bond Donors | 1 (Acid OH) | Directional binding interaction |

| H-Bond Acceptors | 2 (C=O, F) | Interaction with backbone amides |

| Solubility | DMSO (100 mM) | Suitable for high-concentration stocks |

Application I: Ligand-Observed F NMR Screening

The Principle: T Relaxation Filtering

Small molecules (fragments) tumble rapidly in solution, resulting in long transverse relaxation times (T

Protocol 1: Preparation of Fragment Cocktails

Rationale: Screening compounds individually is time-prohibitive. We pool fragments (cocktails) to screen 10-20 compounds simultaneously. The unique chemical shift of the CF

Materials:

-

DMSO-d

(99.9% D) -

Phosphate Buffer (50 mM, pH 7.4, 10% D

O) -

Trifluoroacetic acid (TFA) as internal reference (optional)

Steps:

-

Stock Solution: Dissolve the fragment in DMSO-d

to create a 100 mM master stock. Vortex for 60 seconds to ensure complete solubilization. -

QC Check: Acquire a 1D

F NMR spectrum of the stock. Verify the presence of the CF -

Cocktail Assembly: Combine the target fragment with 4-9 other fluorinated fragments.

-

Critical Rule: Ensure no other fragment in the mix has a signal within 0.5 ppm of the CF

(-63 ppm range) or Ar-F (-115 ppm range) peaks.

-

-

Final Sample: Dilute the cocktail into the assay buffer.

-

Final Fragment Concentration: 50 µM per fragment.

-

Final DMSO concentration: < 2% (to prevent protein denaturation).

-

Protocol 2: The Screening Workflow (CPMG)

Materials:

-

Target Protein (Concentrated stock, >10 mg/mL)

-

NMR Spectrometer (Min. 400 MHz, equipped with

F probe)

Steps:

-

Reference Spectrum (No Protein):

-

Load the cocktail sample (50 µM fragments) into the NMR tube.

-

Run a

F CPMG sequence (total echo time -

Record the integral of the CF

peak (

-

-

Experimental Spectrum (With Protein):

-

Add the target protein to the same tube (or a fresh replicate).

-

Target Protein Concentration: 10–20 µM (Fragment:Protein ratio approx 3:1 to 5:1).

-

Run the identical CPMG sequence.

-

Record the integral of the CF

peak (

-

-

Data Analysis:

-

Calculate % Reduction:

. -

Hit Criteria: A reduction of >30% typically indicates binding.

-